rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane
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Overview
Description
rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane: is a complex organic compound characterized by its unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene with a bromomethylating agent under controlled conditions. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to yield alkanes or alkenes.
Addition Reactions: The trifluoropropenyl group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of functionalized cyclopropanes, while oxidation and reduction can lead to alcohols, ketones, alkanes, or alkenes.
Scientific Research Applications
rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane exerts its effects involves its interaction with specific molecular targets. The bromomethyl and trifluoropropenyl groups can interact with enzymes and receptors, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane: can be compared with other cyclopropane derivatives, such as:
Uniqueness
The unique combination of bromomethyl and trifluoropropenyl groups in this compound imparts distinct reactivity and potential applications compared to other cyclopropane derivatives. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11BrClF3 |
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Molecular Weight |
291.53 g/mol |
IUPAC Name |
(2S,3R)-2-(bromomethyl)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C9H11BrClF3/c1-8(2)5(6(8)4-10)3-7(11)9(12,13)14/h3,5-6H,4H2,1-2H3/b7-3-/t5-,6+/m1/s1 |
InChI Key |
APWSBCCXUMEGCO-ZENQWGKKSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1/C=C(/C(F)(F)F)\Cl)CBr)C |
Canonical SMILES |
CC1(C(C1C=C(C(F)(F)F)Cl)CBr)C |
Origin of Product |
United States |
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